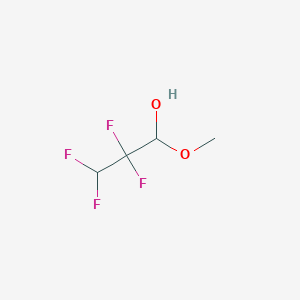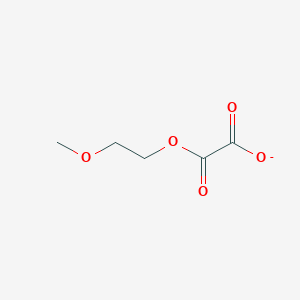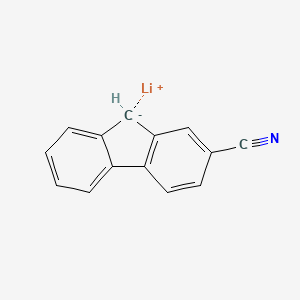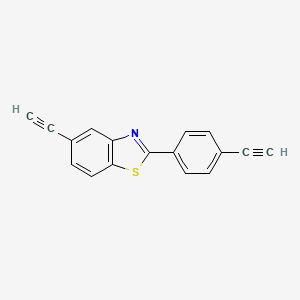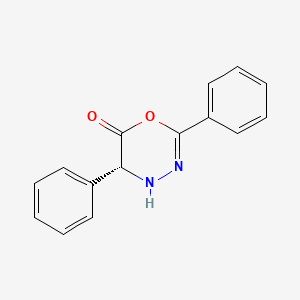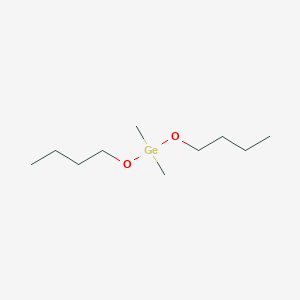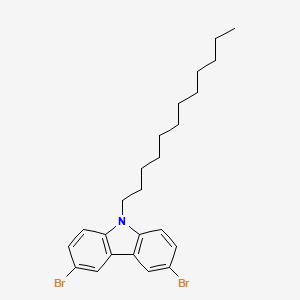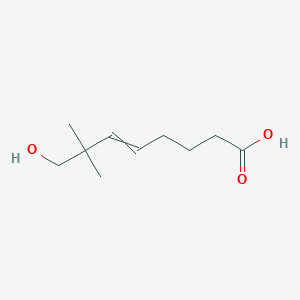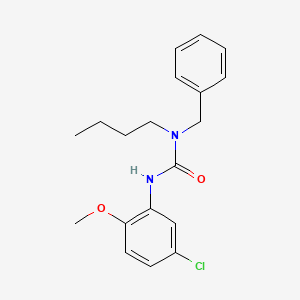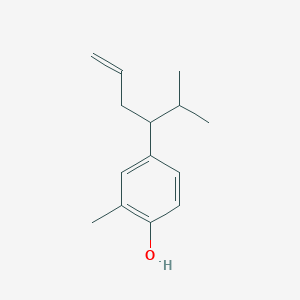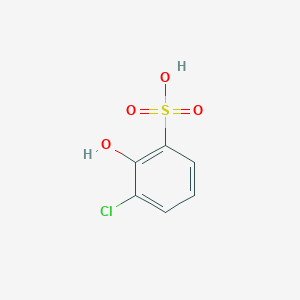
3-Chloro-2-hydroxybenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxybenzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of a chlorine atom, a hydroxyl group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-chlorophenol using sulfuric acid or oleum. The reaction conditions often require controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-hydroxybenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-hydroxybenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These properties enable the compound to modulate biochemical pathways and exert its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure with an additional chlorine atom.
2-Hydroxybenzene-1-sulfonic acid: Lacks the chlorine atom but has similar functional groups.
4-Chloro-2-hydroxybenzene-1-sulfonic acid: Chlorine atom positioned differently on the benzene ring.
Uniqueness
3-Chloro-2-hydroxybenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This distinct arrangement allows for selective reactions and applications that may not be achievable with other similar compounds .
Propriétés
Numéro CAS |
88234-08-6 |
|---|---|
Formule moléculaire |
C6H5ClO4S |
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
3-chloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H5ClO4S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,8H,(H,9,10,11) |
Clé InChI |
CSQFODQOQLFYIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
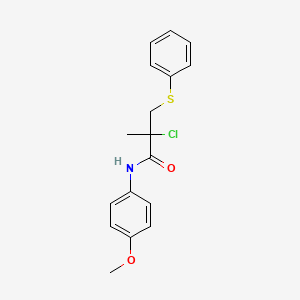
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
